6-Chloroflavanone

Description

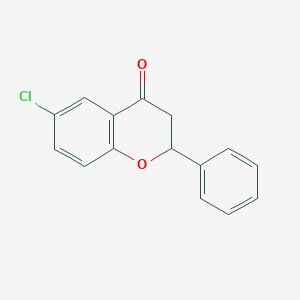

Structure

2D Structure

3D Structure

Properties

CAS No. |

3034-05-7 |

|---|---|

Molecular Formula |

C15H11ClO2 |

Molecular Weight |

258.7 g/mol |

IUPAC Name |

6-chloro-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 |

InChI Key |

JTHUHLHYZHHUMR-UHFFFAOYSA-N |

SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |

Other CAS No. |

3034-05-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Flavanones

Structural and Physical Properties

The table below compares 6-Chloroflavanone with two structurally related flavanones: 6-Methoxyflavanone and 6-Hydroxyflavanone.

Key Observations:

- Melting Points: The chloro substituent reduces intermolecular hydrogen bonding compared to hydroxy derivatives, resulting in a lower melting point (82–83°C) for this compound. In contrast, 6-Methoxyflavanone’s higher melting point (133–135°C) reflects stronger van der Waals interactions from its methoxy group .

- Polarity: The electron-withdrawing Cl in this compound decreases electron density on the aromatic ring, whereas the methoxy group in 6-Methoxyflavanone donates electrons via resonance. The hydroxy group in 6-Hydroxyflavanone introduces significant polarity and hydrogen-bonding capacity .

Preparation Methods

Lithium Hydroxide-Mediated Condensation

A patent by Google Patents (2002) outlines a method for synthesizing chloro-substituted flavanones using lithium hydroxide as a base. For 4′-chloro-5-hydroxyflavone (structurally analogous to this compound):

- Condensation : 2′,6′-Dihydroxyacetophenone reacts with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) at −78°C, facilitated by lithium hydroxide.

- Acid Cyclization : The intermediate diketone is treated with glacial acetic acid and H$$2$$SO$$4$$ at 95–100°C to induce cyclization.

- Workup : Extraction with chloroform and recrystallization from methanol yields the product.

Advantages :

- Low-Temperature Stability : Lithium hydroxide prevents ester hydrolysis at −78°C, improving regioselectivity.

- Scalability : The protocol’s modularity supports gram-scale synthesis.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- AlCl$$3$$ vs. H$$2$$SO$$4$$ : AlCl$$3$$ excels in Fries rearrangements but requires anhydrous conditions, whereas H$$2$$SO$$4$$ offers practicality for small-scale cyclizations.

Characterization and Analytical Data

Spectroscopic Validation

UV-Vis Spectroscopy :

- 6-Chloroflavone : λ$$_{\text{max}}$$ = 367 nm (observed) vs. 354 nm (calculated via Woodward-Fieser rules).

- Expected for this compound : Bathochromic shift reduction due to saturated C-ring (λ$$_{\text{max}}$$ ~ 290–310 nm).

IR Spectroscopy :

- Key peaks: C=O stretch (1645 cm$$^{-1}$$), C–Cl (615 cm$$^{-1}$$), and aromatic C–H (3050 cm$$^{-1}$$).

$$^1$$H-NMR (CDCl$$_3$$) :

Q & A

Q. What are the established synthetic routes for 6-Chloroflavanone, and how can researchers optimize yield and purity?

To synthesize this compound, common methods include Claisen-Schmidt condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes, followed by selective chlorination. Optimization involves varying catalysts (e.g., NaOH or acid catalysts), reaction temperatures (80–120°C), and solvent systems (e.g., ethanol or DMF). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by melting point analysis . For reproducibility, document solvent ratios, catalyst loadings, and purification steps (e.g., recrystallization in ethanol) in the experimental section, with full characterization data (NMR, IR, HRMS) provided in supplementary materials .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for structural elucidation, with key signals including the carbonyl carbon (~190 ppm) and aromatic protons (δ 6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., [M+H]+ at m/z 278.0245). Purity is validated via reverse-phase HPLC (≥98% purity threshold) and differential scanning calorimetry (DSC) for thermal stability. Cross-validate results with literature data for known derivatives to avoid misassignment .

Q. How can researchers assess the biological activity of this compound in vitro?

Standard assays include cytotoxicity (MTT assay on cancer cell lines, IC₅₀ calculation), antioxidant activity (DPPH radical scavenging), and enzyme inhibition (e.g., cyclooxygenase-2). Use triplicate experiments with positive controls (e.g., quercetin for antioxidants) and statistical analysis (ANOVA, p < 0.05). Ensure cell lines are authenticated, and solvent controls (DMSO ≤0.1% v/v) are included to rule out artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay protocols (e.g., cell passage number, incubation time) or compound purity. Conduct a meta-analysis of published IC₅₀ values, noting differences in experimental conditions. Replicate key studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and perform dose-response curves with rigorous error bars. Use multivariate regression to identify confounding variables (e.g., solvent polarity affecting solubility) .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

Employ molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases or receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For intracellular targets, use siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway involvement. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects .

Q. How can computational chemistry enhance the design of this compound derivatives with improved pharmacokinetic properties?

Perform quantitative structure-activity relationship (QSAR) modeling using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Simulate absorption and metabolism with tools like SwissADME or pkCSM. Prioritize derivatives with predicted BBB permeability (BOILED-Egg model) and CYP450 inhibition profiles. Synthesize top candidates for in vivo bioavailability testing (rodent models) .

Q. What experimental safeguards are critical when handling this compound in oxidative stress studies?

Use glove boxes for air-sensitive reactions and argon-purged solvents to prevent autoxidation. Monitor reactive oxygen species (ROS) generation with fluorescent probes (e.g., DCFH-DA) in cell-free and cellular systems. Include negative controls (e.g., catalase pretreatment) to distinguish compound-specific effects from assay artifacts. Adhere to OSHA guidelines for chemical storage (flammable cabinets, secondary containment) .

Q. How should researchers conduct a systematic review of this compound’s environmental impact?

Follow PRISMA guidelines to identify relevant studies from databases (SciFinder, PubMed). Extract data on ecotoxicity (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301 tests). Perform risk assessment using predicted environmental concentrations (PEC) vs. predicted no-effect concentrations (PNEC). Address publication bias via funnel plots and Egger’s test .

Q. What strategies ensure reproducibility in this compound crystallization studies?

Control nucleation by varying cooling rates (0.1–5°C/min) and solvent polarity (Hansen solubility parameters). Characterize polymorphs via X-ray diffraction (PXRD) and thermal analysis (TGA/DSC). Deposit crystallographic data in the Cambridge Structural Database (CSD) with CIF files. Report solvent ratios, supersaturation levels, and stirring speeds in detail .

Q. How can this compound be integrated into multi-disciplinary research (e.g., materials science or neurobiology)?

For materials applications, study its fluorescence properties (quantum yield, Stokes shift) using spectrophotometry. In neurobiology, assess blood-brain barrier penetration via in vitro models (MDCK-MDR1 cells) and in vivo imaging (two-photon microscopy). Collaborate with computational chemists to model interactions with amyloid-beta peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.